1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one
Brand Name: Vulcanchem
CAS No.: 175202-49-0
VCID: VC20920794
InChI: InChI=1S/C13H16O2S2/c1-7(14)11-8-5-13(2,3)6-9(15)10(8)12(16-4)17-11/h5-6H2,1-4H3
SMILES: CC(=O)C1=C2CC(CC(=O)C2=C(S1)SC)(C)C
Molecular Formula: C13H16O2S2
Molecular Weight: 268.4 g/mol

1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one

CAS No.: 175202-49-0

Cat. No.: VC20920794

Molecular Formula: C13H16O2S2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one - 175202-49-0

Specification

CAS No. 175202-49-0
Molecular Formula C13H16O2S2
Molecular Weight 268.4 g/mol
IUPAC Name 1-acetyl-6,6-dimethyl-3-methylsulfanyl-5,7-dihydro-2-benzothiophen-4-one
Standard InChI InChI=1S/C13H16O2S2/c1-7(14)11-8-5-13(2,3)6-9(15)10(8)12(16-4)17-11/h5-6H2,1-4H3
Standard InChI Key KQKPDZSWAQSYPD-UHFFFAOYSA-N
SMILES CC(=O)C1=C2CC(CC(=O)C2=C(S1)SC)(C)C
Canonical SMILES CC(=O)C1=C2CC(CC(=O)C2=C(S1)SC)(C)C

Introduction

Chemical Identity and Physical Properties

1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is a heterocyclic organic compound characterized by a bicyclic structure containing a thiophene ring fused with a cyclohexanone ring. The compound exhibits several key structural features that define its chemical behavior and potential applications in various fields of chemistry and biochemistry.

Basic Identity Parameters

The compound is identified by the following parameters:

ParameterValue
Chemical Name1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one
CAS Registry Number175202-49-0
Molecular FormulaC₁₃H₁₆O₂S₂
Molecular Weight268.39 g/mol
ClassificationSpecialty Chemicals
The molecular structure features a thiophene ring with an acetyl group at position 1, a methylthio group at position 3, and a fused cyclohexanone ring with geminal dimethyl substitution at position 6 . This combination of functional groups contributes to the compound's chemical reactivity patterns and potential applications in organic synthesis and medicinal chemistry.

Structural Features and Characteristics

The compound contains several key structural elements that define its chemical behavior:

  • A thiophene ring (five-membered aromatic heterocycle containing sulfur)

  • An acetyl group at position 1

  • A methylthio group at position 3

  • A fused cyclohexanone ring with a ketone at position 4

  • A geminal dimethyl substitution at position 6
    These structural features contribute to the compound's reactivity patterns, particularly at the carbonyl groups (acetyl and ketone), which can serve as sites for nucleophilic addition reactions. The presence of the methylthio group also introduces potential for further functionalization through various transformations.

Chemical Reactivity and Transformations

The reactivity of 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is influenced by its functional groups and structural features. Understanding these reactivity patterns is crucial for predicting its behavior in chemical transformations and potential applications.

Carbonyl Reactivity

The compound contains two carbonyl groups:

  • The ketone at position 4 of the cyclohexanone ring

  • The acetyl group at position 1
    These carbonyl groups can participate in typical carbonyl reactions, including:

  • Nucleophilic addition reactions

  • Reduction to alcohols

  • Condensation reactions (e.g., with hydrazines or hydroxylamines to form hydrazones or oximes)
    Evidence for such reactivity is seen in related compounds such as 6,6-DIMETHYL-3-(METHYLTHIO)-4,5,6,7-TETRAHYDROBENZO[C]THIOPHEN-4-ONE OXIME (CAS: 175202-71-8), which is formed through the reaction of the ketone with hydroxylamine .

Methylthio Group Reactivity

The methylthio group at position 3 represents another potential site for chemical transformations. This functional group can undergo:

  • Oxidation to sulfoxides or sulfones

  • Nucleophilic substitution reactions

  • Metal-catalyzed coupling reactions
    These transformation possibilities expand the synthetic utility of the compound as a building block for more complex structures.

Compound ClassBiological TargetPotential Therapeutic ApplicationsReference
2,3-Derivatives of 4,5,6,7-tetrahydro-benzothiopheneRORγt modulatorsAutoimmune disorders, inflammatory conditions
Heterocyclic systems bearing benzosuberone scaffoldAntimicrobial activityInfectious diseases

Structure-Activity Relationships

Research on related compounds indicates that the specific substitution patterns on the tetrahydrobenzo[c]thiophene core significantly influence biological activity. For instance, studies have shown that:

  • The substitution pattern at positions 2 and 3 of the 4,5,6,7-tetrahydro-benzothiophene scaffold affects binding to RORγt

  • The presence of specific functional groups at position 1 can influence the compound's ability to form hydrogen bonds with target proteins
    These structure-activity relationships provide valuable insights for the rational design of derivatives with enhanced biological activities.

Structural Analogs and Derivatives

Understanding the structural analogs and derivatives of 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one provides context for its chemical and biological properties.

Key Structural Analogs

Several structurally related compounds have been reported in the literature:

CompoundCAS NumberStructural DifferencesReference
1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one175202-90-1Chloro instead of acetyl at position 1
6,6-Dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one172516-40-4No substitution at position 1
6,6-Dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one oxime175202-71-8Oxime derivative at position 4
6,6-Dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-oxo-1-carboxylic acid172516-41-5Carboxylic acid instead of acetyl at position 1
6,6-dimethyl-3-(methylthio)-1-(3-nitrobenzoyl)-hexahydrobenzo[c]thiophen-4(1H)-oneN/A3-nitrobenzoyl instead of acetyl at position 1
These structural analogs provide valuable insights into the structure-property relationships within this compound class.

Functionalization and Derivatization

The functionalization of 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one can lead to derivatives with modified properties. Common derivatization approaches include:

  • Modification of the acetyl group through reduction, condensation, or substitution reactions

  • Transformation of the ketone at position 4 (e.g., reduction, oxime formation, hydrazone formation)

  • Functionalization of the methylthio group through oxidation or substitution
    These modifications can fine-tune the compound's physicochemical properties and biological activities, making it valuable as a synthetic intermediate in medicinal chemistry and materials science.

Analytical Characterization

The analytical characterization of 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is essential for confirming its identity and purity, particularly in research and development contexts.

Chromatographic Analysis

Chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the analysis of 1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one, particularly for purity assessment and quality control purposes.

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